(3S,4R)-1-tert-butyl 3-ethyl 4-hydroxypyrrolidine-1,3-dicarboxylate
Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure, including the arrangement of atoms and bonds.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield of the product.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry, its conformation, and any interesting structural features.Chemical Reactions Analysis
This would involve a discussion of the reactions that the compound undergoes, including the reagents and conditions required for these reactions, and the products that are formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, including its melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Enzyme-Catalyzed Kinetic Resolution
The compound has been used in enzyme-catalyzed kinetic resolution, particularly in the context of tert-butyl-3-hydroxy-4-phenylpyrrolidine-1-carboxylate. This method achieved very high enantioselectivities and provided a pure form of the (+)-(3S,4R) enantiomer, demonstrating the compound's utility in stereoselective synthesis (Faigl et al., 2013).
Mechanistic Study in Boc Group Migration
The compound played a key role in studying the N→O tert-butyloxycarbonyl (Boc) migration mechanism. This research provides insights into intramolecular processes involving unusual cyclic transition states (Xue & Silverman, 2010).
Synthesis from L-Aspartic Acid
A large-scale synthesis of this compound and its analogs has been achieved starting from L-aspartic acid. This approach highlights the compound's relevance in synthesizing complex molecules and its potential applications in various fields (Yoshida et al., 1996).
Involvement in Chemoenzymatic Synthesis
It has been involved in the chemoenzymatic synthesis of related compounds, illustrating its utility in enantioselective synthesis processes. This application is significant for producing key intermediates in pharmaceuticals (Kamal et al., 2004).
Facilitation of Fluorination Processes
This compound has been used in the synthesis of fluorinated derivatives, which are crucial in medicinal chemistry. The compound's involvement in these processes underscores its versatility in synthetic chemistry (Singh & Umemoto, 2011).
Synthesis of Natural Product Intermediates
It has been used in synthesizing intermediates of natural products like Biotin, demonstrating its role in the synthesis of biologically significant compounds (Qin et al., 2014).
Safety And Hazards
This would involve a discussion of the safety precautions that need to be taken when handling the compound, including its toxicity, its flammability, and any other hazards associated with it.
Future Directions
This would involve a discussion of the potential future research directions involving the compound, including any potential applications, any unanswered questions about its properties or behavior, and any planned studies involving it.
properties
IUPAC Name |
1-O-tert-butyl 3-O-ethyl (3S,4R)-4-hydroxypyrrolidine-1,3-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-5-17-10(15)8-6-13(7-9(8)14)11(16)18-12(2,3)4/h8-9,14H,5-7H2,1-4H3/t8-,9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBUFXKTKCCCKA-IUCAKERBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CC1O)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CN(C[C@@H]1O)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4R)-1-tert-butyl 3-ethyl 4-hydroxypyrrolidine-1,3-dicarboxylate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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